molecular formula C7H5F8N3 B13624819 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 132631-86-8

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B13624819
CAS No.: 132631-86-8
M. Wt: 283.12 g/mol
InChI Key: ULWCNDONUYLJNQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound, with its multiple fluorine atoms, is of particular interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other fluorinated pyrazole derivatives:

The uniqueness of this compound lies in its combination of pentafluoroethyl and trifluoromethyl groups, which confer distinct properties that are valuable in various applications .

Biological Activity

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative that has attracted significant attention due to its unique molecular structure and potential biological activities. The compound's distinct characteristics, primarily influenced by its multiple fluorine substituents, enhance its chemical stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and drug development.

The molecular formula of this compound is C7H3F9N2C_7H_3F_9N_2, with a molecular weight of 286.1 g/mol. The presence of both pentafluoroethyl and trifluoromethyl groups contributes to its high thermal stability and chemical resistance, which are critical for biological activity and interaction with biomolecules .

Fluorinated compounds like this compound are known to enhance metabolic stability and bioavailability. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Studies suggest that the fluorinated moieties can significantly influence binding affinities and interaction profiles, which are crucial for therapeutic applications .

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit notable antioxidant properties. In comparative studies, similar compounds have demonstrated the ability to scavenge free radicals effectively. For instance, compounds derived from pyrazoles have shown high radical-binding activity in assays such as ABTS and FRAP, indicating their potential as antioxidants . The antioxidant activity of this compound is yet to be fully quantified but is expected to be significant due to its structural similarities with other active pyrazole derivatives.

Inhibitory Activities

In vitro studies have also explored the inhibitory effects of related pyrazole compounds on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and metabolic processes. The inhibitory potential of fluorinated pyrazoles suggests that this compound may also exhibit similar activities .

Comparative Analysis

To better understand the unique biological properties of this compound, a comparison with other related compounds can be insightful:

Compound NameKey FeaturesBiological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleFewer fluorine atomsModerate AChE inhibition
1-Methyl-3-(pentafluoroethyl)-1H-pyrazoleLacks trifluoromethyl groupReduced reactivity
3,5-Bis(trifluoromethyl)-pyrazole derivativesMultiple trifluoromethyl groupsEnhanced antioxidant activity

The unique combination of both pentafluoroethyl and trifluoromethyl groups in this compound contributes to its distinct biological profile compared to other derivatives .

Case Studies

Recent studies have focused on synthesizing analogs of pyrazole derivatives for various therapeutic applications. For instance, the synthesis of N-substituted pyridinyl analogs demonstrated moderate antifungal activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure can lead to enhanced biological activities .

Properties

CAS No.

132631-86-8

Molecular Formula

C7H5F8N3

Molecular Weight

283.12 g/mol

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C7H5F8N3/c1-18-4(16)2(6(10,11)12)3(17-18)5(8,9)7(13,14)15/h16H2,1H3

InChI Key

ULWCNDONUYLJNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N

Origin of Product

United States

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